4-Amino-5-fluoro-1-(2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-pyrimidinone
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Overview
Description
5’-Deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine is a synthetic nucleoside analog. It is structurally characterized by the presence of a fluorine atom at the 5’ position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine typically involves multiple steps. One common route starts with the commercially available 5’-deoxy-5-fluorocytidine. The 2’ and 3’ hydroxyl groups are protected using isopropylidene to yield the desired compound . The reaction conditions often involve the use of acid catalysts such as p-toluenesulfonic acid in anhydrous acetone .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5’ position can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Deprotection Reactions: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in aqueous or organic solvents.
Major Products Formed
Scientific Research Applications
5’-Deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Biological Studies: Used in studies to understand the mechanism of action of nucleoside analogs and their interactions with enzymes.
Chemical Biology: Employed in the development of probes for studying nucleic acid interactions and modifications.
Mechanism of Action
The mechanism of action of 5’-deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom at the 5’ position enhances its stability and resistance to enzymatic degradation . This compound can inhibit the activity of enzymes such as DNA polymerases and ribonucleotide reductases, leading to the disruption of nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
5’-Deoxy-5-fluorocytidine: Lacks the isopropylidene protection and is more susceptible to enzymatic degradation.
5’-Deoxy-5-chloro-2’,3’-O-isopropylidene-D-cytidine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
Uniqueness
5’-Deoxy-5-fluoro-2’,3’-O-isopropylidene-D-cytidine is unique due to the combination of the fluorine atom and the isopropylidene protection. This provides enhanced stability and specificity in its interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research .
Properties
IUPAC Name |
4-amino-5-fluoro-1-(2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O4/c1-5-7-8(20-12(2,3)19-7)10(18-5)16-4-6(13)9(14)15-11(16)17/h4-5,7-8,10H,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYNQHIPVNHJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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